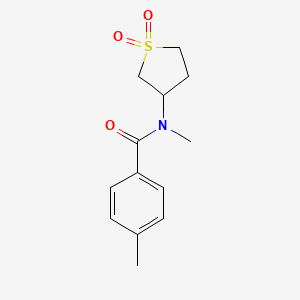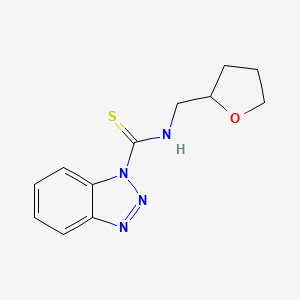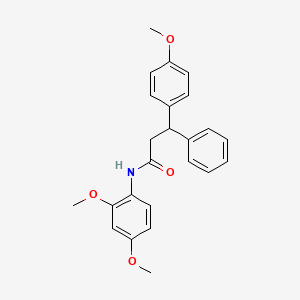![molecular formula C17H24ClNO2 B4058298 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,5-dimethylpiperidine](/img/structure/B4058298.png)
1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,5-dimethylpiperidine
Descripción general
Descripción
1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,5-dimethylpiperidine is a useful research compound. Its molecular formula is C17H24ClNO2 and its molecular weight is 309.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.1495567 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Properties
The compound 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,5-dimethylpiperidine and its derivatives have been explored for their synthesis and potential antibacterial properties. For instance, the synthesis of novel antibacterial agents incorporating the chlorophenoxy moiety has been reported, where compounds were evaluated for their efficacy against gram-negative and gram-positive bacteria. These studies demonstrate the compound's relevance in the development of new antibacterial agents, highlighting its potential application in combating microbial resistance (Javed Sheikh et al., 2009).
Antiproliferative and DNA Binding Effects
Research into dinuclear gold(III) compounds with bipyridyl ligands, including those similar to this compound, has shown promising antiproliferative effects against human ovarian carcinoma cell lines. These studies contribute to understanding the compound's potential in cancer therapy, particularly in designing drugs with specific DNA and protein binding properties to inhibit cancer cell growth (A. Casini et al., 2006).
Photopolymerization Applications
The compound's structure is conducive to modifications that enable its use in photopolymerization processes. For example, derivatives have been developed as photoiniferters for nitroxide-mediated photopolymerization (NMP2), showcasing the compound's versatility in materials science, particularly in the development of polymers with specific properties (Yohann Guillaneuf et al., 2010).
Development of Hybrid Derivatives for Antimicrobial and Antioxidant Activities
Synthesis of hybrid derivatives combining the core structure of this compound with other bioactive moieties has led to compounds with enhanced antimicrobial and antioxidant activities. Such research paves the way for the creation of multifunctional molecules that can serve as potent agents in treating infections and oxidative stress-related conditions (E. M. Flefel et al., 2018).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c1-12-9-13(2)11-19(10-12)16(20)17(3,4)21-15-7-5-14(18)6-8-15/h5-8,12-13H,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWAILAMARFHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 2-furoate](/img/structure/B4058224.png)
![N-(3-{[2-(1H-benzimidazol-2-ylthio)acetyl]amino}phenyl)-1-adamantanecarboxamide](/img/structure/B4058232.png)

![methyl 4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B4058254.png)
![1-[2-(4-tert-butylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4058256.png)
![N-ethyl-1-(2-fluorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4058265.png)

![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]acetamide](/img/structure/B4058274.png)
![N-[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]-4-methyl-1-phthalazinamine](/img/structure/B4058275.png)
![ethyl [5-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-3-thienyl]acetate](/img/structure/B4058282.png)

![N-{4-hydroxy-3-[3-methyl-2-oxo-1-(trifluoroacetyl)butyl]phenyl}-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4058294.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)butanamide](/img/structure/B4058306.png)
![1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinol](/img/structure/B4058314.png)
